[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a trifluoromethyl group, a chromen ring, and a benzyloxycarbonyl-protected amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with the Amino Acid Derivative: The amino acid derivative, protected with a benzyloxycarbonyl group, is then coupled with the chromen derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and neuroprotective agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE
- 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE
Uniqueness
2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20F3NO6 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H20F3NO6/c28-27(29,30)21-15-24(32)37-23-14-19(11-12-20(21)23)36-25(33)22(13-17-7-3-1-4-8-17)31-26(34)35-16-18-9-5-2-6-10-18/h1-12,14-15,22H,13,16H2,(H,31,34) |
InChI Key |
NXCNAOLXHVWXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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